molecular formula C15H13FO4 B6380258 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% CAS No. 1261898-86-5

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380258
CAS RN: 1261898-86-5
M. Wt: 276.26 g/mol
InChI Key: ORVGWEIVZFTZTM-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol (FMMP) is an organic compound used in a variety of scientific research applications. It is a white, crystalline powder with a melting point of about 101 °C. FMMP is known for its high purity and stability, making it an ideal compound for laboratory experiments. In

Scientific Research Applications

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used as an inhibitor in certain biochemical and physiological processes. Additionally, it is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins. Specifically, it is thought to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it is thought to inhibit the activity of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. Additionally, it has been shown to inhibit the activity of certain G-protein coupled receptors, which can lead to changes in various physiological processes.

Advantages and Limitations for Lab Experiments

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% has several advantages for laboratory experiments. It is a highly stable and pure compound, making it ideal for use in a variety of experiments. Additionally, it is relatively easy to synthesize, allowing for quick and efficient synthesis of the compound. However, 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% also has some limitations. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it can be toxic in high concentrations, so it must be handled with caution.

Future Directions

The future of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is promising. There are several potential future applications of the compound. For example, it could be used in the development of new drugs or agrochemicals. Additionally, it could be used to study the biochemical and physiological effects of certain compounds. Finally, it could be used to develop new methods for synthesizing organic compounds.

Synthesis Methods

The synthesis of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is relatively simple and straightforward. It is typically synthesized using a two-step process. The first step involves the reaction of 2-fluorophenol with 4-methoxycarbonylphenylmagnesium bromide in the presence of a base. This reaction yields 5-fluoro-4-methoxycarbonylphenyl-2-methoxyphenol. The second step is the hydrolysis of the intermediate product, which yields the desired 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95%.

properties

IUPAC Name

methyl 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-14-6-4-9(8-13(14)17)11-5-3-10(7-12(11)16)15(18)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVGWEIVZFTZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685719
Record name Methyl 2-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol

CAS RN

1261898-86-5
Record name Methyl 2-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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